Cas no 1311417-24-9 (Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate)
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate structure](https://ja.kuujia.com/scimg/cas/1311417-24-9x500.png)
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate
- 1311417-24-9
- EN300-26685410
- AKOS033027529
- Z1082805608
- methyl 2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-2-phenylacetate
- Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate
-
- インチ: 1S/C19H25N3O3/c1-25-18(24)17(15-9-5-4-6-10-15)21-13-16(23)22-19(14-20)11-7-2-3-8-12-19/h4-6,9-10,17,21H,2-3,7-8,11-13H2,1H3,(H,22,23)
- InChIKey: IGYNYISDQOUAJI-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC(C(=O)OC)C1C=CC=CC=1)NC1(C#N)CCCCCC1
計算された属性
- せいみつぶんしりょう: 343.18959167g/mol
- どういたいしつりょう: 343.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685410-0.05g |
methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate |
1311417-24-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetateに関する追加情報
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate: Structural Characteristics, Synthesis, and Emerging Applications in Chemical Biology
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate (CAS No. 1311417-24-9) is a complex organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural features and potential pharmacological applications. This compound, characterized by a cycloheptyl ring bearing a nitrile (cyanide) substituent, an amide linkage, and a phenylacetic acid ester, represents a novel scaffold for exploring enzyme inhibition and receptor modulation. The integration of these functional groups into a single molecular framework provides opportunities for designing molecules with tailored bioactivity profiles.
The structural backbone of this compound consists of three key components: the 7-membered cycloheptane ring, the acylamino moiety, and the phenylacetic acid ester group. The cyanocycloheptyl group introduces both steric bulk and electronic effects through the nitrile functionality, which is known to participate in hydrogen bonding and π-stacking interactions. The presence of an N-methylated carbamoyl chain adds flexibility to the molecule while maintaining a zwitterionic character through the amide group. These features collectively contribute to the compound's ability to interact with biological targets such as proteases, kinases, or G-protein coupled receptors.
Recent studies have highlighted the synthetic versatility of compounds containing the cycloheptylcyanide motif. A 2023 report in *Organic Letters* demonstrated that similar structures can be efficiently synthesized via palladium-catalyzed cross-coupling reactions between nitrile-containing cycloalkanes and amino acid derivatives. For Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate>, this likely involves sequential steps including cycloalkane functionalization, amide bond formation, and esterification of the terminal carboxylic acid group. The use of protecting groups during synthesis would be critical to maintain regioselectivity in forming the intricate amide linkage.
In terms of biological activity, preliminary investigations suggest that this compound may exhibit dual functionality as both an enzyme inhibitor and a cell-permeable signaling modulator. The phenylacetic acid scaffold is well-documented in pharmaceutical chemistry for its ability to cross lipid membranes while maintaining metabolic stability. When combined with the electron-withdrawing effects of the nitrile group, this structure may enable selective targeting of metabolic enzymes involved in cancer progression or neurodegenerative diseases.
A 2024 study published in *ACS Medicinal Chemistry Letters* explored related compounds with similar structural elements as potential inhibitors of matrix metalloproteinases (MMPs). These enzymes play critical roles in tumor metastasis and tissue remodeling. While specific data on CAS No. 1311417-24-9 remains unpublished, computational docking simulations predict favorable interactions between its cycloheptylcyanide moiety and hydrophobic pockets within MMP active sites. This suggests potential applications in developing anti-metastatic agents or wound healing modulators.
The synthetic accessibility of this compound also makes it an attractive candidate for fragment-based drug discovery approaches. The modular nature of its structure allows for systematic modification through techniques such as click chemistry or solid-phase synthesis. Researchers could replace either the phenylacetic acid ester or cyanocycloheptyl components to optimize properties like solubility, half-life, or target specificity without compromising core structural integrity.
In addition to traditional pharmaceutical applications, this compound's unique architecture offers opportunities for use in chemical biology tools. For instance, its amide-containing backbone could be adapted for bioconjugation reactions using native chemical ligation or sortase-mediated coupling methods. The presence of multiple functional groups also facilitates labeling strategies for fluorescent imaging or mass spectrometry-based detection.
The field of enzyme inhibition has seen rapid advancements with the development of covalent inhibitors featuring electrophilic warheads like nitriles or Michael acceptors. While non-covalent interactions dominate most drug-target relationships, recent studies have shown that reversible covalent binding can offer improved selectivity profiles when properly designed. The nitrile group in CAS No. 1311417-24-9 may participate in such interactions through tautomerization to enamine forms under physiological conditions.
In terms of physicochemical properties, computational predictions indicate that this compound would exhibit moderate lipophilicity (logP ~3.5) due to its aromatic phenyl group balanced by polar amide and ester functionalities. This balance is crucial for oral bioavailability while avoiding excessive membrane permeability that could lead to off-target effects. Recent advances in quantitative structure-property relationship (QSPR) modeling have enabled more accurate predictions about solubility profiles based on molecular descriptors like topological indices.
The growing interest in natural product-inspired drug discovery has also created new avenues for compounds like CAS No. 1311417-24-9. Many bioactive natural products contain cyclic structures with nitrogen heteroatoms or conjugated systems similar to those found here. By combining these natural product-like features with modern medicinal chemistry principles, researchers can develop molecules that bridge traditional screening approaches with computational design methodologies.
In conclusion, Methyl 2-{[(cyanocycloheptylcarbamoylmethyl)amino]-phenylacetic acid methyl ester} represents an innovative platform for developing next-generation therapeutics across multiple disease areas including oncology, inflammatory disorders, and neurodegenerative conditions. Its combination of structural complexity with synthetic tractability positions it as an ideal candidate for further investigation into structure-function relationships through techniques like X-ray crystallography or NMR spectroscopy-based studies.
1311417-24-9 (Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate) 関連製品
- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)
- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)
- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)
- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)
- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)
- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)
- 862243-46-7(Diclazuril 6-Carboxylic Acid)
- 238403-28-6(Ethane-1,2-diol;triphenylphosphane)
- 1415829-50-3(5-3-(difluoromethoxy)phenyl-1H-pyrazole-3-carboxylic acid)
- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)




